molecular formula C13H11NO2 B111472 4-(3-aminophenyl)benzoic Acid CAS No. 124221-69-8

4-(3-aminophenyl)benzoic Acid

Cat. No. B111472
CAS RN: 124221-69-8
M. Wt: 213.23 g/mol
InChI Key: QUVFHVHLCFFINS-UHFFFAOYSA-N
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Description

“4-(3-aminophenyl)benzoic Acid” is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of benzoic acid, which is characterized by an amino group attached to the phenyl group .


Molecular Structure Analysis

The molecule contains a total of 28 bonds. There are 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-aminophenyl)benzoic Acid” are not detailed in the retrieved sources, compounds with similar structures have been studied. For example, ortho-aminomethylphenylboronic acids have been used in receptors for carbohydrates and various other compounds containing vicinal diols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-aminophenyl)benzoic Acid” include a molecular weight of 213.23 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass are 213.078978594 g/mol .

Scientific Research Applications

Therapeutic Applications

Para-aminobenzoic acid (PABA), which is structurally similar to 4-(3-aminophenyl)benzoic Acid, is a commonly used building block in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups . PABA compounds have shown potential as therapeutic agents in future clinical trials due to their observed anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .

Anticancer Applications

In vitro studies have shown that certain compounds similar to 4-(3-aminophenyl)benzoic Acid, such as 4- ((bis (4-hydroxyphenyl)methylene)amino)benzoic acid, have significant activity against cancer cells .

Anti-Alzheimer’s Applications

Certain compounds similar to 4-(3-aminophenyl)benzoic Acid have shown potential in the treatment of Alzheimer’s disease .

Antibacterial Applications

PABA compounds, which are structurally similar to 4-(3-aminophenyl)benzoic Acid, have demonstrated antibacterial properties .

Antiviral Applications

Molecular docking studies have shown that 4-(3-aminophenyl)benzonitrile, a compound similar to 4-(3-aminophenyl)benzoic Acid, has potential as an inhibitor of Influenza endonuclease .

Antioxidant Applications

PABA compounds, which are structurally similar to 4-(3-aminophenyl)benzoic Acid, have demonstrated antioxidant properties .

Anti-inflammatory Applications

PABA compounds, which are structurally similar to 4-(3-aminophenyl)benzoic Acid, have demonstrated anti-inflammatory properties .

Chemical Industry Applications

4-(3-aminophenyl)benzoic Acid and similar compounds are used as starting materials in the chemical industry, particularly in the synthesis of other compounds .

Safety and Hazards

The compound is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of contact with skin or eyes, or if swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

4-(3-aminophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVFHVHLCFFINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373339
Record name 4-(3-aminophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-aminophenyl)benzoic Acid

CAS RN

124221-69-8
Record name 4-(3-aminophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: The research paper discusses the synthesis of macrocycles using derivatives of 4-(3-aminophenyl)benzoic acid. What are the advantages of using these specific derivatives for creating water-soluble macrocycles?

A1: The research highlights several advantages of employing derivatives of 4-(3-aminophenyl)benzoic acid, specifically m-Abc(2K) and o-Abc(2K), for the synthesis of water-soluble macrocycles:

  • Controlled Shape and Size: The specific angles (120° and 60° respectively) introduced by m-Abc(2K) and o-Abc(2K) allow for the creation of macrocycles with well-defined shapes like triangles, parallelograms, and hexagons. The size of these macrocycles can be precisely controlled by varying the number of amino acid units incorporated. []
  • Water Solubility: Both m-Abc(2K) and o-Abc(2K) incorporate propyloxyammonium side chains. These chains significantly enhance the water solubility of the resulting macrocycles, making them suitable for biological applications. []
  • Compatibility with Solid-Phase Synthesis: The Fmoc-protected derivatives of these molecules are compatible with standard Fmoc-based solid-phase peptide synthesis techniques, enabling efficient and controlled macrocycle production. []

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